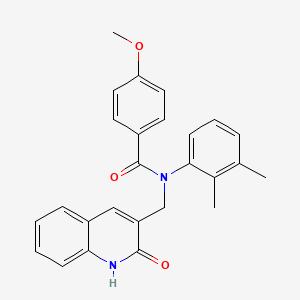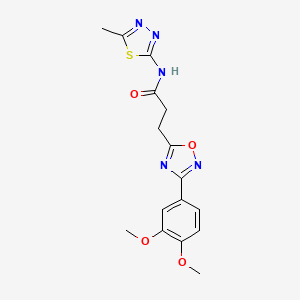
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide, also known as HMQN, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMQN is a member of the quinoline family and is synthesized by the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The purpose of
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is not fully understood. However, it is believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its anticancer effects by inducing apoptosis in cancer cells. It is also believed that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide exerts its antimicrobial effects by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase and carbonic anhydrase. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been shown to induce DNA damage in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its wide range of potential applications. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide is relatively easy to synthesize and purify. However, one of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. One area of research could focus on further elucidating the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Another area of research could focus on developing more efficient synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. Additionally, research could focus on exploring the potential use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide in other fields such as materials science.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 3-nitrobenzoyl chloride and o-toluidine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide. The yield of the reaction is around 60-70%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has also been studied for its antimicrobial properties, as it has been shown to be effective against various bacterial strains. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitro-N-(o-tolyl)benzamide has been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-10-11-22-19(12-16)13-20(24(29)26-22)15-27(23-9-4-3-6-17(23)2)25(30)18-7-5-8-21(14-18)28(31)32/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYLIOSQWMOXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)

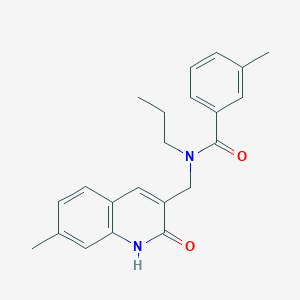
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
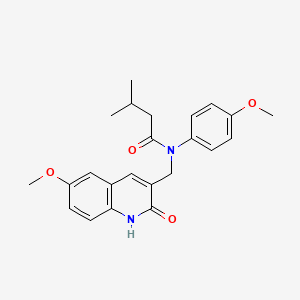
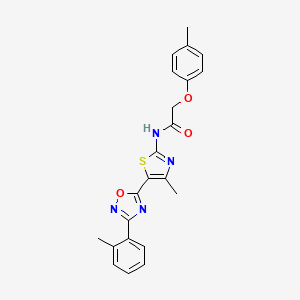
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)

![4-[5-(naphthalen-1-ylmethylsulfanyl)-4-phenyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7709441.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
